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Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620 Get Quote

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-4-
nitrobenzaldehyde

Abstract
2-Chloro-4-nitrobenzaldehyde is a pivotal intermediate in synthetic organic chemistry,

particularly in the development of pharmaceuticals and fine chemicals. Its chemical behavior is

dominated by the aldehyde functional group, the reactivity of which is significantly modulated

by the electronic properties of the chloro and nitro substituents on the aromatic ring. This guide

provides a comprehensive analysis of the aldehyde group's reactivity, grounded in mechanistic

principles and supported by field-proven experimental protocols. We will explore the underlying

electronic effects that render the carbonyl carbon highly electrophilic and detail its participation

in key synthetic transformations, including nucleophilic additions, condensation reactions,

olefinations, reductions, and oxidations. This document is intended for researchers, scientists,

and drug development professionals seeking a deeper, practical understanding of this versatile

chemical building block.

Introduction: The Molecular Architecture and Its
Synthetic Importance
2-Chloro-4-nitrobenzaldehyde (C₇H₄ClNO₃) is a crystalline solid that serves as a valuable

precursor in the synthesis of a wide array of complex organic molecules.[1] Its utility stems from

the strategic placement of three distinct functional groups on a benzene ring: an aldehyde, a
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chloro group, and a nitro group. The aldehyde is the primary site of reactivity, while the ortho-

chloro and para-nitro substituents act as powerful modulators, profoundly influencing the

course and efficiency of its chemical reactions. These substituents are not mere spectators;

they are critical directors of the molecule's synthetic potential, making it an essential

component in the synthesis of various pharmaceutical agents, including benzimidazoles and

other heterocyclic systems.[2][3]

Table 1: Physicochemical Properties of 2-Chloro-4-
nitrobenzaldehyde

Property Value Source

CAS Number 5568-33-2 [4]

Molecular Formula C₇H₄ClNO₃ [1]

Molecular Weight 185.56 g/mol [1]

Appearance Solid [4]

IUPAC Name 2-chloro-4-nitrobenzaldehyde [1]

InChI Key
GVBXZIANHMNKAK-

UHFFFAOYSA-N
[5]

The Core Principle: Electron-Deficient Carbonyl and
Heightened Reactivity
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl

carbon. In 2-chloro-4-nitrobenzaldehyde, this electrophilicity is dramatically enhanced by the

synergistic electron-withdrawing effects of the chloro and nitro groups.[6][7]

Inductive Effect (-I): Both the chlorine atom and the nitro group are highly electronegative,

pulling electron density away from the benzene ring through the sigma bonds. This inductive

withdrawal makes the entire ring system, including the carbonyl carbon, more electron-

deficient.[8]

Resonance Effect (-R or -M): The nitro group at the para position exerts a powerful

resonance effect. It delocalizes the pi-electrons of the ring, pulling electron density away and
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creating a significant partial positive charge on the carbonyl carbon. This effect is more

pronounced than the inductive effect and is the primary driver of the aldehyde's high

reactivity.[8][9]

The combined -I and -R effects make the carbonyl carbon in 2-chloro-4-nitrobenzaldehyde
exceptionally susceptible to attack by nucleophiles, often allowing reactions to proceed under

milder conditions and with higher yields compared to unsubstituted or electron-donating group-

substituted benzaldehydes.[6][10]

Reactants:
Aldehyde + Nucleophile (:Nu⁻)

Step 1: Nucleophilic Attack
Nu⁻ attacks the electrophilic

carbonyl carbon (C=O).

Tetrahedral Alkoxide Intermediate
[R-CH(O⁻)-Nu]

Step 2: Protonation
Alkoxide is protonated
by an acid source (H⁺).

Final Product:
Alcohol [R-CH(OH)-Nu]

Reactants:
2-Chloro-4-nitrobenzaldehyde

+ Malononitrile

Catalyst:
Piperidine in Ethanol

Base abstracts acidic proton
from Malononitrile

to form a carbanion (enolate).

 facilitates

Carbanion attacks
the electrophilic

aldehyde carbon.

Tetrahedral
Alkoxide Intermediate

Proton transfer and
elimination of water (dehydration).

Final Product:
α,β-Unsaturated Dinitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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